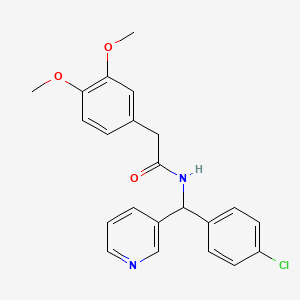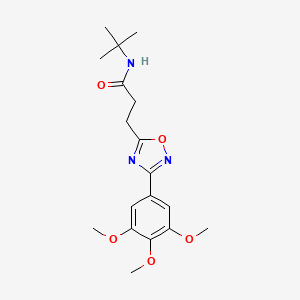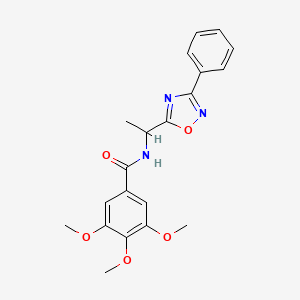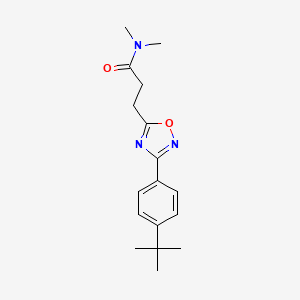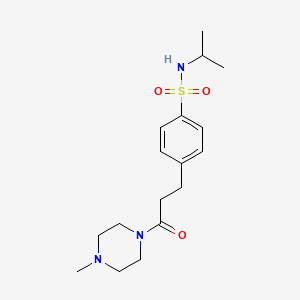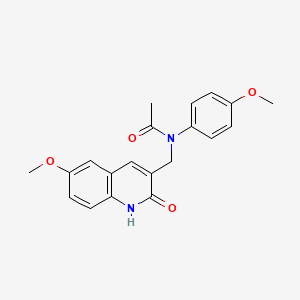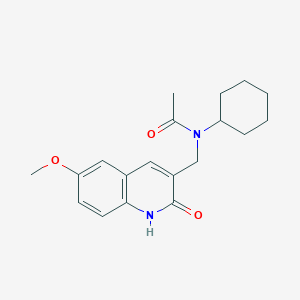
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide, also known as CQA, is a chemical compound with potential applications in the field of medicinal chemistry. It is a derivative of quinoline, which is a heterocyclic aromatic compound with several biological activities. CQA has been synthesized and investigated for its potential as a therapeutic agent due to its ability to interact with biological targets in a specific manner.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide involves its interaction with several biological targets, including DNA, enzymes, and proteins. It has been shown to intercalate with DNA and inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide also inhibits the activity of several proteins involved in cell signaling pathways, including NF-κB and MAPK, which are important in the regulation of cell growth and inflammation.
Biochemical and Physiological Effects:
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide has several biochemical and physiological effects, including its ability to induce apoptosis, inhibit cell proliferation, and modulate immune responses. It has been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins, leading to the activation of apoptotic pathways in cancer cells. N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide also inhibits the activity of several enzymes involved in cell proliferation, leading to the inhibition of cell growth. Additionally, it modulates immune responses by inhibiting the production of pro-inflammatory cytokines and enhancing the activity of natural killer cells.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for biological targets. It can be easily synthesized in large quantities and purified using standard techniques. However, N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide has several limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations. Additionally, its mechanism of action is not fully understood, which limits its potential applications in the field of medicinal chemistry.
Future Directions
There are several future directions for the study of N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide, including its potential as a therapeutic agent for cancer and other diseases. Further research is needed to elucidate its mechanism of action and identify its biological targets. Additionally, its potential toxicity and pharmacokinetics need to be further investigated to determine its safety and efficacy in vivo. N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide may also have potential applications in the field of drug delivery, as it can be easily conjugated to other molecules and targeted to specific tissues or cells. Overall, N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide is a promising compound with several potential applications in the field of medicinal chemistry.
Synthesis Methods
The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide involves the condensation of 2-hydroxy-6-methoxyquinoline with cyclohexylamine and acetic anhydride. The reaction is carried out under reflux in the presence of a catalyst such as p-toluenesulfonic acid. The product is then purified using column chromatography to obtain a pure compound.
Scientific Research Applications
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide has also been investigated for its antimicrobial activity against several pathogenic microorganisms, including bacteria and fungi. Additionally, it has been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-cyclohexyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-13(22)21(16-6-4-3-5-7-16)12-15-10-14-11-17(24-2)8-9-18(14)20-19(15)23/h8-11,16H,3-7,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZYNQUZYVNVDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-[(6-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695159.png)
